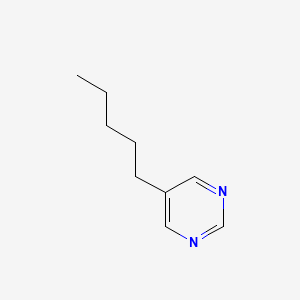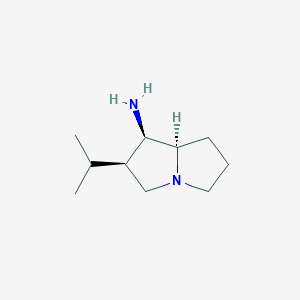
Methyl-3-pyridyl carbaMate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-3-pyridyl carbamate is a heterocyclic compound known for its significant role in various biological systems. It is a derivative of carbamic acid and contains a pyridine ring, which contributes to its unique chemical properties. This compound has garnered attention due to its applications in medicinal chemistry, agriculture, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-3-pyridyl carbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with 3-pyridyl alcohol under controlled conditions. Another method includes the reaction of 3-pyridyl amine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-3-pyridyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl-3-pyridyl carbamate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl-3-pyridyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its role as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest paralysis .
Comparación Con Compuestos Similares
- Ethyl-3-pyridyl carbamate
- Propyl-3-pyridyl carbamate
- Butyl-3-pyridyl carbamate
Comparison: Methyl-3-pyridyl carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications in medicinal chemistry and agriculture .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(2-methylpyridin-3-yl) carbamate |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(11-7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |
Clave InChI |
NULHVLUCODXTBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)





![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


